Fezolamine fumarate

Descripción

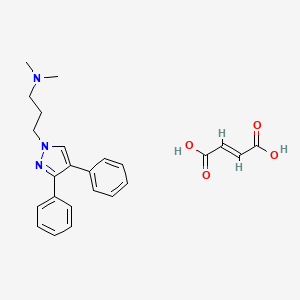

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

80410-37-3 |

|---|---|

Fórmula molecular |

C24H27N3O4 |

Peso molecular |

421.5 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;3-(3,4-diphenylpyrazol-1-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C20H23N3.C4H4O4/c1-22(2)14-9-15-23-16-19(17-10-5-3-6-11-17)20(21-23)18-12-7-4-8-13-18;5-3(6)1-2-4(7)8/h3-8,10-13,16H,9,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

ASDTZBJQJPTXLA-WLHGVMLRSA-N |

SMILES |

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Sinónimos |

fezolamine fezolamine fumarate |

Origen del producto |

United States |

Synthetic Chemistry and Structural Derivatization of Fezolamine Fumarate

Chemical Synthesis Pathways for Fezolamine (B1217759) Fumarate (B1241708)

The primary synthesis of fezolamine involves the construction of the core 3,4-diphenyl-1H-pyrazole ring followed by the alkylation of the N1 nitrogen with a propanamine side chain. A key method for creating the pyrazole (B372694) ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netmdpi.com

A representative synthesis for fezolamine and its analogues, as described in the medicinal chemistry literature, starts with the formation of deoxybenzoin (B349326) from phenylacetic acid and benzene. Deoxybenzoin is then formylated to create α-phenyl-α-formyl-deoxybenzoin. This 1,3-dicarbonyl equivalent is then reacted with hydrazine hydrate (B1144303) to yield 3,4-diphenyl-1H-pyrazole. The final step involves the N-alkylation of this pyrazole intermediate. This is achieved by reacting it with 3-dimethylaminopropyl chloride in the presence of a base like sodium hydride in a suitable solvent such as dimethylformamide (DMF). The resulting base, fezolamine, is then converted to its fumarate salt. wikipedia.org

The isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine was found to be inactive in primary antidepressant screens, highlighting the critical importance of the substituent positions on the pyrazole ring. wikipedia.org

Regioselective and Chemoselective Synthetic Strategies for Pyrazole Derivatives

The synthesis of substituted pyrazoles like fezolamine often has the potential to produce multiple regioisomers. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to two different pyrazole products. beilstein-journals.org Therefore, developing regioselective and chemoselective strategies is a central theme in pyrazole chemistry.

Regioselectivity:

Controlling Cyclocondensation: The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, is a cornerstone of pyrazole synthesis. researchgate.netresearchgate.net However, with unsymmetrical diketones, it can produce a mixture of isomers. mdpi.com The regioselectivity can often be controlled by modulating reaction conditions such as pH, temperature, and solvent, which influence the initial nucleophilic attack of the hydrazine on one of the two distinct carbonyl groups. nih.gov

Use of Hydrazones: The reaction of hydrazones with nitro olefins has been shown to yield tri- or tetra-substituted pyrazoles with high regioselectivity. ajrconline.org For example, a one-pot synthesis of substituted pyrazoles from N-mono substituted hydrazones and nitro olefins proceeds via a key nitropyrazolidine intermediate. ajrconline.org

[3+2] Cycloaddition: The [3+2] cycloaddition reaction between sydnones (a class of mesoionic heterocyclic compounds) and alkynes is a powerful method for constructing pyrazole rings. acs.org While early examples suffered from poor regioselectivity, recent advances using copper catalysts (CuSAC) have enabled the highly regioselective synthesis of specific pyrazole isomers. acs.org

Chemoselectivity:

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a product that incorporates portions of all reactants, offer an efficient and selective route to highly functionalized pyrazoles. mdpi.combeilstein-journals.org For instance, a three-component synthesis using 1,3-diketones, aldehydes, and hydrazines catalyzed by an ionic liquid has demonstrated high regioselectivity and yields. beilstein-journals.org

Catalyst Control: The choice of catalyst is crucial. Nano-ZnO catalysts have been used for an environmentally friendly synthesis of 1,3,5-substituted pyrazoles. mdpi.com Cerium-catalyzed tandem reactions have also been developed for the regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles under mild conditions. rsc.org

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| Controlled Cyclocondensation | Unsymmetrical 1,3-Diketones + Hydrazines | Control of pH, solvent, and temperature to direct initial nucleophilic attack. | nih.gov |

| Hydrazone-Nitro Olefin Reaction | N-substituted Hydrazones + Nitro Olefins | Mediated by a strong base (e.g., t-BuOK) to achieve exclusive 1,3,4-regioselectivity. | ajrconline.org |

| Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) | Sydnones + Alkynes | Enables regioselective synthesis of 1,4-disubstituted or 1,3-disubstituted pyrazoles. | acs.org |

| Cerium-Catalyzed Tandem Reaction | Vicinal Diols + Hydrazones | Achieves regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles. | rsc.org |

Exploration of Advanced Synthetic Methodologies in Pyrazole Chemistry

Modern synthetic chemistry has introduced several advanced methodologies to improve the efficiency, diversity, and environmental footprint of pyrazole synthesis. researchgate.net

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents like water, or solvent-free conditions, is increasingly common. researchgate.netjsynthchem.com For example, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved using a magnetic nanocatalyst in water, allowing for easy catalyst recovery and reuse. jsynthchem.com

Catalytic Methods: Beyond the regioselective control mentioned earlier, various catalytic systems are employed. This includes transition-metal catalysts, photocatalysis, and enzymatic catalysis. mdpi.comresearchgate.net Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF₃-pyrazoles at room temperature. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly valued for their efficiency and ability to generate complex molecules in a single step. beilstein-journals.org A notable example is the one-pot synthesis of pyrazoles from 1,3-diketones, aldehydes, and hydrazines. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to improved yields, safety, and scalability for pyrazole synthesis.

Structure-Activity Relationship (SAR) Studies of Fezolamine Fumarate Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. frontiersin.orggoogle.com For fezolamine, SAR studies have been crucial in identifying the key molecular components responsible for its antidepressant effects and in guiding the synthesis of new analogues. wikipedia.org

The pharmacophore for the antidepressant activity of fezolamine analogues centers on three main components: the substituted pyrazole ring, the N-alkyl side chain, and the nature of the substituents on the pyrazole core.

The Pyrazole Core: The 1H-pyrazole ring itself is a critical scaffold. Its specific substitution pattern is paramount. The 3,4-diphenyl substitution pattern of fezolamine is essential for its activity, as the 4,5-diphenyl isomer was found to be completely inactive. wikipedia.org This indicates a strict spatial requirement for the phenyl groups.

The N-Alkylamine Side Chain: A basic amino group separated from the pyrazole ring by a short alkyl chain is a key feature. For fezolamine, this is an N,N-dimethylpropanamine chain attached to the N1 position of the pyrazole. The length and branching of this chain, as well as the substitution on the nitrogen atom (e.g., methyl groups), are critical for receptor interaction and reuptake inhibition.

Aromatic Substituents: The two phenyl rings at positions 3 and 4 are vital. Modifications to these rings, such as adding substituents or changing their position, would be expected to significantly alter activity by affecting the molecule's electronic properties and its ability to engage in hydrophobic or π-stacking interactions with the target proteins (serotonin, norepinephrine (B1679862), and dopamine (B1211576) transporters). ncats.iowikipedia.org

Systematic modifications of the fezolamine structure have provided a clearer picture of the SAR. wikipedia.org

Side Chain Modifications: Altering the length of the alkyl chain connecting the pyrazole ring to the terminal nitrogen can impact potency and selectivity. Shortening or lengthening the three-carbon (propyl) chain generally leads to a decrease in activity. Changing the substitution on the terminal nitrogen (e.g., from dimethyl to diethyl or monomethyl) also modulates the activity profile, affecting the compound's affinity for the different monoamine transporters. wikipedia.org The modification of the sidechain can lead to different agents, such as ipazilide. wikipedia.org

Phenyl Ring Substitution: Introducing substituents onto the phenyl rings at the 3- and 4-positions can fine-tune the electronic and steric properties of the molecule. For example, adding electron-withdrawing or electron-donating groups can influence binding affinity and selectivity. SAR studies of related phenylpyrazole-containing compounds show that substitutions on attached phenyl rings can significantly modulate biological effects. frontiersin.org

| Structural Modification | Observation | Inferred Importance | Reference |

|---|---|---|---|

| Isomeric position of diphenyl groups | Moving from 3,4-diphenyl to 4,5-diphenyl | Abolishes antidepressant activity | wikipedia.org |

| Length of N-alkyl chain | Varying from the optimal 3-carbon chain | Generally reduces potency | wikipedia.org |

| Substitution on terminal amine | Changing from N,N-dimethyl to other alkyl groups | Modulates potency and selectivity for monoamine transporters | wikipedia.org |

| Sidechain structure | Changing the sidechain | Leads to different agents (e.g., ipazilide) | wikipedia.org |

Molecular and Cellular Pharmacodynamics of Fezolamine Fumarate

Mechanisms of Neurotransmitter Reuptake Inhibition

Fezolamine's primary mechanism of action involves the inhibition of neurotransmitter reuptake, particularly targeting the transporters for norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). ncats.iowikipedia.orgmedkoo.com This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Norepinephrine Transporter (NET) Selectivity and Affinity

Receptor Binding Profiles and Ligand Interactions

Beyond its primary action on neurotransmitter transporters, the complete pharmacodynamic picture of a compound requires an analysis of its direct interactions with various postsynaptic receptors.

Analysis of Adrenergic Receptor Interactions

Detailed in-vitro binding assays for fezolamine (B1217759) against a comprehensive panel of adrenergic receptor subtypes (α1, α2, β) are not extensively detailed in publicly available literature. However, it is noted that some potent and selective norepinephrine reuptake inhibitors, a class to which fezolamine demonstrates affinity, lack direct neurotransmitter receptor binding activity. patexia.com

Dopamine Receptor Affinities

Similar to its profile with adrenergic and serotonin receptors, specific binding affinities of fezolamine for dopamine receptor subtypes (e.g., D1, D2, D3) are not extensively documented in the available literature. medchemexpress.com The primary dopaminergic action of fezolamine is attributed to its inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels, rather than direct interaction with dopamine receptors. nih.gov

Interactive Data Table: Fezolamine Fumarate (B1241708) Transporter Selectivity

| Transporter | Selectivity | Reference |

| Norepinephrine Transporter (NET) | High (3-4 times more selective than SERT/DAT) | nih.govgoogle.com |

| Serotonin Transporter (SERT) | Moderate | nih.gov |

| Dopamine Transporter (DAT) | Moderate | nih.gov |

Downstream Intracellular Signaling Cascades

The primary mechanism of action of fezolamine involves the inhibition of the reuptake of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at the presynaptic terminal. wikipedia.org By blocking the respective transporter proteins (SERT, NET, and DAT), fezolamine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged activation of postsynaptic receptors. ru.nl This interaction with postsynaptic receptors initiates a cascade of downstream intracellular signaling events, which are believed to underlie the compound's pharmacological effects. The therapeutic actions of antidepressants are generally considered to arise from these slow-onset adaptations in signaling pathways and gene regulation rather than solely from the acute increase in monoamine levels. nih.govnih.gov

The specific intracellular cascades are dependent on the type of receptor activated:

Serotonergic Pathways: The increased availability of serotonin leads to the activation of various 5-HT receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs).

HTR1 Receptor Subtypes (e.g., 5-HT1A): These receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govpharmgkb.org

HTR2 Receptor Subtypes (e.g., 5-HT2A): Activation of these receptors engages Gq/11 proteins, which stimulate phospholipase C (PLC). nih.govpharmgkb.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). pharmgkb.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

HTR4, 6, and 7 Subtypes: These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels. pharmgkb.org

Long-term Adaptations: Chronic stimulation of these pathways is associated with neuroadaptive changes, including an increased expression of brain-derived neurotrophic factor (BDNF). nih.govpharmgkb.org BDNF, through its receptor TrkB, can activate further downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and synaptic plasticity. nih.gov

Noradrenergic Pathways: Elevated levels of norepinephrine activate adrenergic receptors.

α1-Adrenergic Receptors: These receptors activate the Gq-protein pathway, stimulating phospholipase C to produce IP3 and DAG, which in turn mobilize intracellular calcium and activate PKC. psychiatrist.com

α2-Adrenergic Receptors: As inhibitory autoreceptors, they are coupled to Gi-proteins and their activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. psychiatrist.com Research has also indicated that co-activation of α2-adrenergic and 5-HT1A receptors can synergistically activate p38 mitogen-activated protein kinase (MAPK). nih.gov

β-Adrenergic Receptors: These receptors couple to Gs-proteins, stimulating adenylyl cyclase and increasing the production of cAMP and subsequent activation of protein kinase A (PKA). psychiatrist.com

Dopaminergic Pathways: Increased synaptic dopamine activates dopamine receptors.

D1-like Receptors (D1 and D5): These receptors are coupled to Gs/olf-proteins and stimulate adenylyl cyclase, increasing cAMP levels and PKA activity. frontiersin.orgnih.gov They can also activate the phospholipase C pathway, leading to intracellular calcium release and PKC activation. nih.gov

D2-like Receptors (D2, D3, and D4): These receptors are coupled to Gi/o-proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. frontiersin.orgnih.gov

Table 1: Summary of Downstream Signaling Pathways This table is interactive. You can sort and filter the data.

| Neurotransmitter System | Receptor Subfamily | G-Protein Coupling | Key Second Messenger(s) | Primary Downstream Effectors |

|---|---|---|---|---|

| Serotonergic | HTR1 | Gi/o | ↓ cAMP | Adenylyl Cyclase (inhibited) |

| Serotonergic | HTR2 | Gq/11 | ↑ IP3, ↑ DAG | Phospholipase C, PKC |

| Serotonergic | HTR4, 6, 7 | Gs | ↑ cAMP | Adenylyl Cyclase (activated), PKA |

| Noradrenergic | α1 | Gq | ↑ IP3, ↑ DAG | Phospholipase C, PKC |

| Noradrenergic | α2 | Gi | ↓ cAMP | Adenylyl Cyclase (inhibited) |

| Noradrenergic | β | Gs | ↑ cAMP | Adenylyl Cyclase (activated), PKA |

| Dopaminergic | D1-like (D1, D5) | Gs/olf | ↑ cAMP, ↑ Ca²⁺ | Adenylyl Cyclase, PKA, PLC |

| Dopaminergic | D2-like (D2, D3, D4)| Gi/o | ↓ cAMP | Adenylyl Cyclase (inhibited) |

Enzymatic Activity Assessment (e.g., Monoamine Oxidase (MAO) Non-inhibition)

A key aspect of the pharmacological profile of fezolamine is its lack of interaction with the monoamine oxidase (MAO) enzyme system. MAO is a primary enzyme responsible for the degradation of monoamine neurotransmitters. Antidepressants that function as MAO inhibitors (MAOIs) exert their effect by preventing this degradation, thereby increasing neurotransmitter availability.

In vitro and ex vivo studies have been conducted to assess the potential of fezolamine to inhibit this enzyme. Research findings consistently demonstrate that fezolamine is devoid of monoamine oxidase (MAO) inhibitory activity. researchgate.netgoogle.comgoogle.com In ex vivo assessments, fezolamine did not inhibit the activity of MAO. researchgate.net This characteristic distinguishes it from the MAOI class of antidepressants and indicates that its mechanism of increasing synaptic monoamine concentrations is solely attributable to reuptake inhibition, not the prevention of enzymatic breakdown. While some compounds within the broader pyrazole (B372694) class have been investigated for MAO inhibition, fezolamine itself does not share this property. researchgate.net

Table 2: Enzymatic Activity Assessment of Fezolamine This table is interactive. You can sort and filter the data.

| Enzyme Assessed | Finding | Implication | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO) | No inhibitory activity observed in ex vivo studies. | The mechanism of action is distinct from MAOI antidepressants. | researchgate.net |

Preclinical Pharmacological Profiling and Efficacy in Animal Models

In Vitro Pharmacological Assay Systems

Synaptosomal Neurotransmitter Uptake Inhibition Assays

In vitro studies using synaptosomes have been crucial in elucidating the mechanism of action of fezolamine (B1217759). These assays measure the ability of a compound to inhibit the reuptake of various neurotransmitters into the presynaptic neuron.

Research has shown that fezolamine is a selective inhibitor of norepinephrine (B1679862) reuptake. google.com It was found to be three to four times more selective in blocking the synaptosomal uptake of [3H]norepinephrine compared to its effects on [3H]serotonin or [3H]dopamine. nih.govgoogle.comresearchgate.net This selectivity for norepinephrine over other monoamines is a key feature of its pharmacological profile. wikipedia.org

Table 1: Selectivity of Fezolamine in Neurotransmitter Uptake Inhibition

| Neurotransmitter | Selectivity Ratio (vs. Norepinephrine) |

|---|---|

| Norepinephrine | 1 |

| Serotonin (B10506) | 3-4 times less selective |

| Dopamine (B1211576) | 3-4 times less selective |

This table summarizes the relative selectivity of fezolamine for the inhibition of norepinephrine, serotonin, and dopamine uptake in synaptosomal preparations. Data from multiple sources. nih.govgoogle.comresearchgate.net

Electrophysiological Evaluation in Isolated Tissues (e.g., Canine Purkinje tissue for cardiac parameters)

To assess the potential cardiovascular effects of fezolamine, electrophysiological studies were conducted on isolated canine Purkinje fibers. nih.govresearchgate.net These fibers are a critical component of the heart's conduction system, and their response to a drug can indicate potential effects on cardiac rhythm and function.

In these in vitro studies, fezolamine demonstrated a significantly lower capacity to depress myocardial conduction parameters when compared to equivalent concentrations of the tricyclic antidepressant imipramine (B1671792). nih.govresearchgate.net Specifically, in a model using myocardially infarcted cat tissue, plasma levels of fezolamine needed to be 19 to 28 times greater than those of imipramine to induce a significant depression of cardiac function and mean arterial pressure. nih.govresearchgate.net Furthermore, unlike imipramine, fezolamine did not cause an increase in sinus rate. nih.gov

Behavioral and Neurochemical Assessments in In Vivo Animal Models

Models of Monoamine Depletion-Induced Behavioral Alterations

Animal models that mimic the symptoms of depression are valuable tools for evaluating the efficacy of potential antidepressant compounds. One such model involves the depletion of monoamines, such as norepinephrine and serotonin, using agents like reserpine (B192253) and tetrabenazine (B1681281), which are known to induce depressive-like behaviors in animals. nih.govresearchgate.netwikipedia.org

In these classical behavioral tests, fezolamine demonstrated its ability to counteract the depressant effects induced by reserpine and tetrabenazine. nih.govgoogle.comresearchgate.net This finding suggests that by inhibiting norepinephrine reuptake, fezolamine can restore monoaminergic neurotransmission and alleviate the behavioral symptoms associated with monoamine depletion. The potency of fezolamine in these models was found to be comparable to that of standard tricyclic antidepressants like imipramine and amitriptyline (B1667244), as well as newer non-tricyclic antidepressants such as bupropion. nih.gov

Forced Swim Test (Behavioral Despair Paradigm)

The forced swim test is a widely used behavioral paradigm to screen for antidepressant activity. understandinganimalresearch.org.uk In this test, animals are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time considered indicative of an antidepressant effect. jneurology.com

Fezolamine was found to be active in the "behavioral despair" procedure, demonstrating its potential as an antidepressant. nih.govresearchgate.net Its efficacy in this model was similar to that of established tricyclic and non-tricyclic antidepressants. nih.gov

Assessment of Central Nervous System Stimulant Properties in Murine Models

To distinguish its antidepressant effects from general central nervous system (CNS) stimulation, the impact of fezolamine on locomotor activity in mice was assessed. nih.govresearchgate.net

The results indicated that fezolamine did not increase locomotor activity in mice, even at doses two to sixteen times greater than those found to be effective in antidepressant models. nih.govresearchgate.net This lack of stimulant properties suggests that the antidepressant-like effects of fezolamine are not due to a general increase in motor activity. nih.gov Further supporting this, fezolamine did not inhibit monoamine oxidase activity ex vivo and, unlike the monoamine oxidase inhibitor pargyline, did not induce locomotor hyperactivity in mice pretreated with L-tryptophan. nih.govresearchgate.net

Table 2: Summary of Fezolamine's Effects in In Vivo Animal Models

| Animal Model | Effect of Fezolamine | Implication |

|---|---|---|

| Monoamine Depletion (Reserpine/Tetrabenazine) | Prevented depressant effects | Antidepressant-like activity |

| Forced Swim Test | Active (reduced immobility) | Antidepressant-like activity |

| Murine Locomotor Activity | No increase in activity | Lack of CNS stimulant properties |

This table provides a summary of the key findings from in vivo studies of fezolamine. Data from multiple sources. nih.govgoogle.comresearchgate.net

Comparative Pharmacodynamic Analysis with Reference Antidepressants

Fezolamine, a novel, non-tricyclic compound, has demonstrated a distinct pharmacodynamic profile in preclinical studies when compared to traditional and newer generation antidepressants. nih.gov Its primary mechanism of action involves the inhibition of monoamine neurotransmitter reuptake, specifically showing a preference for norepinephrine. targetmol.comgoogle.com

In vitro studies utilizing synaptosomal preparations have quantified this selectivity. Fezolamine was found to be three to four times more selective in blocking the uptake of [3H]norepinephrine compared to its effects on [3H]serotonin or [3H]dopamine. nih.gov This preferential activity for norepinephrine reuptake inhibition distinguishes it from many selective serotonin reuptake inhibitors (SSRIs) and some tricyclic antidepressants (TCAs) which may have a stronger affinity for the serotonin transporter. google.com

In classic behavioral models of antidepressant activity in monoamine-depleted animals, fezolamine effectively counteracted the depressant effects induced by agents like reserpine and tetrabenazine. nih.gov The potency of fezolamine in these models was comparable to that of standard antidepressants such as the tricyclics imipramine and amitriptyline, as well as the newer, non-tricyclic antidepressant bupropion. nih.gov

A significant point of differentiation from TCAs like imipramine and amitriptyline is fezolamine's weak or absent anticholinergic properties, as observed in the mouse mydriasis and oxotremorine (B1194727) antagonism models. nih.gov Furthermore, unlike some antidepressants that can cause central nervous system stimulation, fezolamine did not lead to an increase in locomotor activity in mice, even at doses significantly higher than those required for its antidepressant-like effects. nih.gov Ex vivo studies have also confirmed that fezolamine does not inhibit monoamine oxidase activity. nih.gov

In comparative cardiovascular studies using canine Purkinje tissue, fezolamine demonstrated a significantly lower potential to depress myocardial conduction parameters when compared to similar concentrations of imipramine. nih.gov In a feline model of myocardial infarction, substantially higher plasma levels of fezolamine were needed to induce significant cardiac depression and a decrease in mean arterial pressure compared to imipramine. nih.gov Notably, fezolamine did not cause an increase in sinus rate, a side effect sometimes associated with imipramine. nih.gov

Table 1: Comparative Pharmacodynamic Properties of Fezolamine and Reference Antidepressants

| Feature | Fezolamine | Imipramine (TCA) | Amitriptyline (TCA) | Bupropion (NDRI) |

| Primary Mechanism | Norepinephrine, Serotonin, and Dopamine Reuptake Inhibitor wikipedia.org | Serotonin and Norepinephrine Reuptake Inhibitor nih.gov | Serotonin and Norepinephrine Reuptake Inhibitor nih.gov | Norepinephrine and Dopamine Reuptake Inhibitor nih.gov |

| Reuptake Selectivity | 3-4 fold preference for Norepinephrine nih.gov | More selective for Serotonin than Norepinephrine google.com | More selective for Serotonin than Norepinephrine google.com | Primarily Norepinephrine and Dopamine nih.gov |

| Anticholinergic Activity | Weak to absent nih.gov | Present nih.gov | Present nih.gov | Weak |

| CNS Stimulant Properties | Absent nih.gov | Can be present | Can be present | Present |

| Cardiovascular Effects | Minimal depression of myocardial conduction nih.gov | Can depress myocardial conduction nih.gov | Can depress myocardial conduction nih.gov | Lower risk than TCAs |

Neuroprotective and Anti-inflammatory Properties in Preclinical Models (contextualized from pyrazole (B372694) research)

While direct studies on the neuroprotective and anti-inflammatory properties of fezolamine are limited, the broader class of pyrazole derivatives, to which fezolamine belongs, has been the subject of extensive research in these areas. eurekaselect.comresearchgate.net The versatile chemical structure of the pyrazole moiety allows it to interact with a variety of enzymes and receptors implicated in neuroinflammation and neurodegeneration. eurekaselect.comresearchgate.net

Anti-inflammatory Properties:

Research into pyrazole-containing compounds has revealed significant anti-inflammatory potential, often linked to the inhibition of key inflammatory mediators. A number of pyrazole derivatives have been shown to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. jst.go.jptandfonline.com For instance, some synthesized pyrazole analogues have demonstrated high selectivity for COX-2 over COX-1, a characteristic that is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. tandfonline.com

In animal models of inflammation, such as carrageenan-induced paw edema in rodents, various pyrazole derivatives have exhibited significant anti-inflammatory activity. jst.go.jpcdnsciencepub.comaip.org Some have shown efficacy comparable to standard anti-inflammatory drugs like diclofenac (B195802) and celecoxib. tandfonline.com Recent studies on specific pyrazole derivatives in a mouse model of collagen-induced arthritis demonstrated a reduction in synovial inflammation. nih.gov This was associated with the downregulation of inflammatory genes such as p38 MAPK, COX-2, IL-1β, MMP3, and TNF-α. nih.gov

Neuroprotective Properties:

The neuroprotective effects of pyrazole-based compounds have been investigated in preclinical models, particularly in the context of neurodegenerative diseases like Alzheimer's. eurekaselect.comresearchgate.net These compounds have shown the ability to shield neurons from oxidative stress and reduce the production of amyloid-beta plaques, which are key pathological hallmarks of Alzheimer's disease. eurekaselect.comresearchgate.net

The mechanisms underlying these neuroprotective effects are multifaceted. Some pyrazole derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, which is crucial for cognitive function. eurekaselect.comresearchgate.net Others have demonstrated antioxidant properties, helping to mitigate the neuronal damage caused by oxidative stress. eurekaselect.comresearchgate.net Furthermore, some pyrazoline compounds, a related class of molecules, have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters and implicated in neurodegenerative processes. acs.org

Given that fezolamine possesses a pyrazole core, it is plausible that it may share some of these anti-inflammatory and neuroprotective activities. However, dedicated preclinical studies are necessary to specifically evaluate these properties for fezolamine fumarate (B1241708).

Table 2: Investigated Properties of Pyrazole Derivatives in Preclinical Research

| Property | Findings in Pyrazole Derivatives | Potential Relevance to Fezolamine |

| Anti-inflammatory | Inhibition of COX-2, reduction of pro-inflammatory cytokines (TNF-α, IL-1β), efficacy in arthritis models. jst.go.jptandfonline.comnih.gov | The pyrazole core suggests a potential for similar anti-inflammatory mechanisms. |

| Neuroprotective | Inhibition of AChE and BChE, reduction of amyloid-beta plaque formation, antioxidant effects, MAO inhibition. eurekaselect.comresearchgate.netacs.org | The pyrazole structure indicates a possibility for neuroprotective actions, though this requires specific investigation. |

| Analgesic | Efficacy in acetic acid-induced writhing and formalin test models in mice. cdnsciencepub.com | Suggests a potential for analgesic properties, which often accompany anti-inflammatory effects. |

Preclinical Pharmacokinetics and Drug Metabolism

In Vivo Disposition in Animal Models (e.g., Beagle Hounds)

Studies in beagle hounds have been instrumental in characterizing the in vivo pharmacokinetic properties of fezolamine (B1217759) following intravenous administration.

Absorption and Distribution Characteristics

Following intravenous administration of fezolamine fumarate (B1241708) to beagle hounds, the drug exhibits a distinct distribution pattern. The plasma concentration of fezolamine declines in a biexponential manner. This suggests a two-compartment model of distribution, with an initial rapid distribution phase followed by a slower elimination phase. The first phase has a half-life of approximately 11 minutes, indicating rapid distribution from the central compartment (blood) into peripheral tissues. The second, slower phase has a half-life of about 2.6 hours, reflecting the elimination of the drug from the body. researchgate.net

Metabolic Pathways and Identification of Metabolites (e.g., Desmethyl Metabolite)

The metabolism of fezolamine in vivo leads to the formation of active metabolites. A key identified metabolite is the desmethyl metabolite. researchgate.net Following administration of the parent drug in beagle hounds, peak plasma levels of this desmethyl metabolite are observed at approximately 2 hours. researchgate.netingentaconnect.com This indicates that fezolamine undergoes N-demethylation as a metabolic pathway.

Elimination and Excretion Profiles

The primary route of elimination for fezolamine and its metabolite is through renal excretion, although the recovery of the unchanged drug and its primary metabolite in urine is low. In beagle hounds, less than 5% of the administered dose of fezolamine is recovered in the urine as the parent drug. researchgate.netingentaconnect.com The urinary recovery of the desmethyl metabolite is even lower, at less than 1% of the administered dose. researchgate.netingentaconnect.com This suggests that a significant portion of the drug is eliminated as other, uncharacterized metabolites or through other excretion routes.

| Pharmacokinetic Parameter | Value in Beagle Hounds | Reference |

| Plasma Level Decline | Biexponential | researchgate.net |

| Distribution Half-life (t½α) | ~11 minutes | researchgate.net |

| Elimination Half-life (t½β) | ~2.6 hours | researchgate.net |

| Peak Plasma Time (Tmax) of Desmethyl Metabolite | 2 hours | researchgate.netingentaconnect.com |

| Urinary Excretion of Fezolamine (as % of dose) | < 5% | researchgate.netingentaconnect.com |

| Urinary Excretion of Desmethyl Metabolite (as % of dose) | < 1% | researchgate.netingentaconnect.com |

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assays

Specific data from in vitro ADME assays for fezolamine, including microsomal stability and plasma protein binding, are not available in the public domain.

Microsomal Stability and Hepatic Metabolism Studies

No specific data on the microsomal stability or in vitro hepatic metabolism of fezolamine has been reported.

Plasma Protein Binding Determinations

No specific data on the plasma protein binding of fezolamine has been reported.

Enzymatic Degradation Stability (e.g., Proteases)

Comprehensive searches of publicly available scientific literature and databases did not yield specific information regarding the enzymatic degradation stability of fezolamine fumarate, particularly concerning its stability in the presence of proteases.

Preclinical research data on the direct impact of proteolytic enzymes on the integrity of this compound is not available in the reviewed sources. While the metabolic fate of some pyrazole-containing compounds has been investigated, specific details on the susceptibility of the this compound molecule to degradation by proteases are absent from the public domain.

General discussions on the metabolic stability of pyrazole (B372694) derivatives suggest that the pyrazole ring can, in some instances, confer a degree of resistance to metabolic breakdown. However, this is a general characteristic of this class of compounds and does not specifically address degradation by proteases.

One preclinical study in beagle hounds identified a desmethyl metabolite of fezolamine, indicating that N-demethylation is a metabolic pathway for this compound. This metabolic process is typically mediated by cytochrome P450 (CYP) enzymes, not proteases.

Due to the lack of specific data, a data table on the enzymatic degradation stability of this compound by proteases cannot be generated at this time.

Analytical Methodologies for Fezolamine Fumarate and Its Metabolites

Chromatographic Techniques for Quantification and Purity Analysis

Chromatographic methods are fundamental for separating and quantifying fezolamine (B1217759) and its related substances in various matrices. High-performance liquid chromatography (HPLC) has been the primary technique reported for this purpose, while other methods like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) represent potential alternative approaches.

High-Performance Liquid Chromatography (HPLC) Methods

Sensitive and selective HPLC methods have been developed for the quantification of fezolamine and its primary metabolite, desmethyl fezolamine, in biological matrices such as human plasma and urine. targetmol.comtargetmol.com These methods are crucial for pharmacokinetic studies.

A notable reverse-phase HPLC assay involves the following parameters:

Sample Preparation : Liquid-liquid extraction is typically used to isolate the analytes from the biological matrix.

Chromatographic Separation : The separation is achieved on a C18 column.

Detection : UV detection is commonly employed for quantification.

These HPLC assays have demonstrated linearity in the concentration range of 0 to 500 ng/mL for both fezolamine and its desmethyl metabolite in plasma and urine. targetmol.com The minimum quantifiable levels for these analytes are reported to be less than 10 ng/mL. targetmol.com The purity of fezolamine is routinely verified using HPLC. targetmol.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

While specific UPLC methods for the analysis of fezolamine fumarate (B1241708) are not extensively documented in the reviewed literature, UPLC technology offers significant advantages over traditional HPLC. UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which operate at higher pressures. This results in substantially faster analysis times, improved resolution, and enhanced sensitivity. google.comjustia.comnih.gov

For a compound like fezolamine, a UPLC method could offer:

Increased Throughput : Faster run times would allow for more samples to be analyzed in a shorter period, which is highly beneficial in quality control and research environments. google.com

Improved Sensitivity : Enhanced sensitivity is critical for detecting low-level impurities and for pharmacokinetic studies requiring low limits of quantification. justia.comnih.gov

Reduced Solvent Consumption : Shorter analysis times and lower flow rates lead to a significant reduction in the volume of organic solvents used, making it a more environmentally friendly and cost-effective technique. google.comwellcomeopenresearch.org

A typical UPLC system coupled with a mass spectrometer (UPLC-MS) is a powerful tool for metabolite identification and biomarker discovery. justia.comnih.gov

Gas Chromatography (GC) Methodologies

Specific GC methods for the analysis of fezolamine fumarate have not been detailed in the available literature. However, GC, particularly when coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and thermally stable compounds. For a psychoactive drug like fezolamine, a GC-MS method could potentially be developed. nih.gov

A general procedure would involve:

Derivatization : To increase the volatility and thermal stability of fezolamine and its metabolites, a derivatization step, for example using N-Methyl-N-(trimethylsilyl)trifluoroacetamide, might be necessary. nih.gov

Separation : A capillary column, such as one with a methylsilicone stationary phase, would be used for separation. nih.gov

Detection : Mass spectrometry in selected-ion-monitoring (SIM) mode provides high selectivity and sensitivity for quantification. nih.gov

This approach is widely used for the simultaneous identification and quantification of various psychoactive drugs in biological fluids. nih.gov

Mass Spectrometry-Based Characterization and Quantification (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the definitive characterization and quantification of drug molecules and their metabolites. While the primary published methods for fezolamine quantification relied on HPLC with UV detection, modern analysis would invariably employ LC-MS/MS for its superior sensitivity and specificity. targetmol.commdpi.com Commercial suppliers of fezolamine confirm its purity through LCMS analysis. targetmol.com

The general strategy for metabolite identification using LC-MS/MS involves:

Precursor Ion Scanning : The mass spectrometer is set to scan for precursor ions that could correspond to the parent drug plus or minus the masses of common metabolic transformations (e.g., +16 Da for oxidation). mdpi.com

Product Ion Scanning : Fragmentation of the selected precursor ions is performed to obtain structural information. The fragmentation pattern of a suspected metabolite is compared with that of the parent drug to identify the site of metabolic modification. mdpi.com

Neutral Loss Scanning : This method is used to identify specific classes of metabolites, such as glucuronides, by scanning for a characteristic neutral loss (e.g., 176 Da for glucuronic acid). mdpi.com

This hyphenated technique is indispensable for characterizing impurity profiles and degradation products, providing accurate mass measurements that help in elucidating the elemental composition of unknown substances. wellcomeopenresearch.orgresearchgate.net

Method Validation for Robustness, Specificity, and Accuracy

Analytical methods must be validated to ensure they are reliable for their intended purpose. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH).

For the HPLC method developed for fezolamine and its desmethyl metabolite, validation has demonstrated a high degree of precision and accuracy. targetmol.com

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Accuracy : The accuracy of the HPLC assays was found to be within ±10% of the nominal values in plasma and within ±5% of nominal values in urine. targetmol.com

Linearity : The method demonstrated linearity across a range of 0 to 500 ng/mL. targetmol.com

Robustness : Robustness is determined by deliberately making small changes to method parameters, such as mobile phase composition, pH, and flow rate, and evaluating the impact on the results. scielo.br

| Parameter | Matrix | Analyte | Finding |

|---|---|---|---|

| Linearity Range | Plasma | Fezolamine & Desmethyl Fezolamine | 0 - 500 ng/mL |

| Urine | Fezolamine & Desmethyl Fezolamine | 0 - 500 ng/mL | |

| Minimum Quantifiable Level | Plasma | Fezolamine & Desmethyl Fezolamine | < 10 ng/mL |

| Urine | Fezolamine & Desmethyl Fezolamine | < 10 ng/mL | |

| Accuracy (vs. Nominal) | Plasma | Fezolamine & Desmethyl Fezolamine | ±10% |

| Urine | Fezolamine & Desmethyl Fezolamine | ±5% | |

| Precision (vs. Nominal) | Plasma | Fezolamine & Desmethyl Fezolamine | ±4% |

| Urine | Fezolamine & Desmethyl Fezolamine | ±4% |

Stability-Indicating Analytical Method Development

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. The development of such a method is a regulatory requirement and is crucial for determining the shelf-life of a pharmaceutical product.

Although a specific, fully developed stability-indicating method for this compound is not described in the reviewed scientific literature, the development process would follow established principles. The key feature of a SIM is its ability to separate the intact drug from its degradation products, which are identified through forced degradation studies. derpharmachemica.comrasayanjournal.co.in

Forced degradation (or stress testing) exposes the drug to conditions more severe than accelerated stability testing, including:

Acid and Base Hydrolysis : Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to evaluate susceptibility to hydrolysis. derpharmachemica.comrasayanjournal.co.in

Oxidation : Exposure to an oxidizing agent like hydrogen peroxide. derpharmachemica.comrasayanjournal.co.in

Thermal Stress : Heating the drug substance at high temperatures. derpharmachemica.com

Photolytic Stress : Exposing the drug to light sources (e.g., UV and fluorescent light). derpharmachemica.comrasayanjournal.co.in

The resulting degradation products are then separated and quantified, typically by a reverse-phase HPLC method with a photodiode array (PDA) detector to ensure peak purity. derpharmachemica.comrasayanjournal.co.in The successful separation of the main peak from all degradation products demonstrates the specificity and stability-indicating nature of the method. researchgate.net

Forced Degradation Studies under Stress Conditions (e.g., hydrolytic, oxidative, thermal, photolytic)

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed. Although specific forced degradation studies on this compound are not extensively available in published literature, the general principles of such studies for pyrazole-containing compounds provide a framework for the expected analytical approaches.

The primary goal of these studies is to induce degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the parent drug from its degradation products. The conditions for forced degradation generally include:

Hydrolytic Conditions: this compound would be exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures. For instance, treatment with 0.1N HCl and 0.1N NaOH at temperatures around 60°C would be typical to assess acid and base lability. The hydrolytic stability of pyrazole (B372694) derivatives can vary, with some showing susceptibility to degradation in aqueous buffers. nih.govnih.gov

Oxidative Conditions: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂) at room temperature, is used to evaluate the compound's susceptibility to oxidation.

Thermal Conditions: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) to assess its thermal stability.

Photolytic Conditions: The drug substance is exposed to light, typically a combination of UV and visible light, as per ICH Q1B guidelines, to determine its photosensitivity.

The analysis of samples from these stress studies is predominantly carried out using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). This combination allows for the separation, detection, and preliminary identification of the degradation products.

While specific degradation products for this compound are not documented, a study on the related compound fesoterodine (B1237170) fumarate showed significant degradation under acidic, basic, and oxidative conditions. rasayanjournal.co.in This suggests that this compound might also be susceptible to similar degradation pathways.

Table 1: Representative Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Parameter | Duration |

|---|---|---|

| Acid Hydrolysis | 0.1N Hydrochloric Acid | 24-48 hours |

| Base Hydrolysis | 0.1N Sodium Hydroxide | 24-48 hours |

| Neutral Hydrolysis | Water | 24-48 hours |

| Oxidation | 3% Hydrogen Peroxide | 24-48 hours |

| Thermal Degradation | 80°C | 48-72 hours |

Impurity Profiling and Related Substances Quantification

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and finished drug product. ijprajournal.com These impurities can originate from the synthesis process (starting materials, by-products, intermediates), degradation, or from the formulation and storage. For fezolamine, which contains a pyrazole core, various related substances could be anticipated. researchgate.net

The primary analytical tool for impurity profiling is HPLC, valued for its high resolving power and sensitivity. ijcrt.org A well-developed HPLC method should be able to separate the active pharmaceutical ingredient (API) from all known and potential impurities. The International Conference on Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities.

A study on the determination of fezolamine and its desmethyl metabolite in plasma and urine utilized a sensitive HPLC method, demonstrating the feasibility of quantifying related substances at low levels. nih.gov Although this was a pharmacokinetic study, the developed method, with a minimum quantifiable level of less than 10 ng/ml, showcases the potential for sensitive impurity detection. nih.gov

The process of impurity profiling involves:

Detection: Using a non-specific detection method, such as HPLC with UV detection, to identify all potential impurities.

Identification and Structure Elucidation: Once impurities are detected above a certain threshold, their structures need to be determined. This often involves isolating the impurity using techniques like preparative HPLC, followed by spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. asianjpr.com

Quantification: Developing and validating an analytical method to accurately measure the levels of identified impurities in routine production batches.

For this compound, potential impurities could include isomers, starting materials, by-products from the pyrazole ring synthesis, and degradation products formed under stress conditions. For instance, a study on zaleplon, another pyrazole-containing drug, identified seven unknown impurities using HPLC and LC-MS, which were then isolated and characterized. researchgate.net

Table 2: Common Analytical Techniques in Impurity Profiling

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities. |

| Preparative HPLC | Isolation of impurities for structural characterization. |

Future Research Directions and Advanced Theoretical Considerations

Elucidation of Comprehensive Pharmacological Network Interactions

Future research should focus on unraveling the intricate pharmacological network interactions of fezolamine (B1217759). While its primary mechanism is understood to be the inhibition of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) reuptake, a deeper understanding of its broader receptor interactions is necessary. wikipedia.orggoogle.com

Key Research Areas:

Receptor Binding Assays: Comprehensive screening against a wide panel of receptors, ion channels, and transporters will provide a more complete picture of fezolamine's off-target activities. This can help anticipate potential side effects and uncover new therapeutic possibilities.

Neurotransmitter Modulation: Further investigation into its modulatory effects on other neurotransmitter systems beyond the monoamines is warranted. google.comepo.org

Advanced Computational Modeling and Drug Design Approaches

Computational methods are invaluable for accelerating drug discovery and optimizing novel therapeutics. researchgate.net For fezolamine, these approaches can guide the design of new analogs with improved efficacy and selectivity.

Table 1: Computational Approaches in Drug Design

| Approach | Description | Application to Fezolamine |

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | To visualize and analyze the binding of fezolamine to serotonin, norepinephrine, and dopamine transporters. itu.edu.tr |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. researchgate.net | To identify the key structural features of fezolamine responsible for its antidepressant activity and to design more potent analogs. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic nature of drug-receptor interactions. itu.edu.tr | To study the conformational changes in the transporters upon fezolamine binding and to predict the stability of the drug-receptor complex. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential new drug candidates. researchgate.netresearchgate.net | To discover novel pyrazole-based compounds with similar or improved pharmacological profiles to fezolamine. |

Advanced computational techniques like machine learning and quantum computing are also emerging as powerful tools in drug discovery and can be applied to fezolamine research. ox.ac.uk

Exploration of Novel Therapeutic Applications based on Preclinical Mechanisms

The pyrazole (B372694) scaffold, a core component of fezolamine, is present in drugs with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comresearchgate.netmdpi.com This suggests that fezolamine and its derivatives could have therapeutic potential beyond depression. mdpi.comresearchgate.net

Preclinical studies have indicated that pyrazole-based compounds may offer neuroprotective benefits, such as reducing the production of amyloid-beta plaque and protecting neurons from oxidative stress, which are key processes in Alzheimer's disease. researchgate.netbenthamdirect.com Further preclinical research is needed to explore these possibilities for fezolamine.

Potential Therapeutic Areas for Exploration:

Neuropathic Pain: Given its action on norepinephrine and serotonin pathways, its potential as a treatment for neuropathic pain warrants investigation. exodontia.info

Neurodegenerative Disorders: Preclinical models of Alzheimer's and Parkinson's disease could be used to assess the neuroprotective effects of fezolamine. researchgate.netbenthamdirect.com

Inflammatory Conditions: The anti-inflammatory properties of the pyrazole core suggest that fezolamine could be investigated for its potential in treating inflammatory disorders. researchgate.net

Methodological Advancements in Preclinical Research and Compound Optimization

To enhance the discovery and development of fezolamine analogs, advanced preclinical research methodologies are essential.

Key Methodological Advancements:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds, accelerating the identification of promising drug candidates.

Development of Novel Synthetic Routes: Efficient and sustainable synthetic methods, potentially utilizing mechanochemistry or biocatalysis, can facilitate the creation of diverse libraries of fezolamine analogs for screening. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how modifications to the chemical structure of fezolamine affect its biological activity, guiding the rational design of improved compounds. researchgate.net

Integration of Multi-Omics Data in Pharmacological Mechanism Research

A multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-wide understanding of a drug's mechanism of action. nih.govnih.gov

Table 2: Multi-Omics in Fezolamine Research

| Omics Type | Data Provided | Potential Insights for Fezolamine |

| Genomics | Information on genetic variations that may influence drug response. | Identify genetic markers that predict an individual's response to fezolamine. |

| Transcriptomics | Measures changes in gene expression in response to the drug. | Reveal the cellular pathways that are modulated by fezolamine. |

| Proteomics | Analyzes changes in protein levels and post-translational modifications. | Identify the specific protein targets of fezolamine and downstream signaling effects. nih.gov |

| Metabolomics | Studies changes in the levels of small molecule metabolites. | Uncover metabolic pathways affected by fezolamine and identify potential biomarkers of drug efficacy. nih.gov |

By integrating these multi-omics datasets, researchers can construct detailed models of fezolamine's pharmacological effects, leading to a more profound understanding of its therapeutic mechanisms and potential for personalized medicine. nih.govnih.gov

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameter | Specification |

|---|---|---|

| HPLC | Column | C18, 5 µm, 250 mm × 4.6 mm |

| Mobile Phase | Acetonitrile:0.1% TFA (70:30) | |

| Flow Rate | 1.0 mL/min | |

| NMR | Solvent | D₂O or DMSO-d₆ |

| MS | Ionization Mode | ESI+ |

Basic: How should researchers design dose-response studies to evaluate this compound’s pharmacological activity?

Answer:

Adopt a PICOT framework (Population: in vitro neuronal cell lines; Intervention: this compound; Comparison: vehicle/positive controls; Outcome: serotonin/norepinephrine reuptake inhibition; Time: 24–72 hr exposure). Use logarithmic dose increments (1 nM–100 µM) with triplicate wells. Include negative controls (e.g., fluoxetine for SSRI specificity) and measure IC₅₀ via nonlinear regression (e.g., GraphPad Prism). Validate assays with positive controls like imipramine .

Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across preclinical models?

Answer:

Contradictions may arise from interspecies metabolic differences or assay variability. Conduct sensitivity analyses by:

- Testing metabolites (e.g., demethylated derivatives) using LC-MS/MS.

- Replicating studies in multiple models (e.g., murine vs. humanized CYP450 isoforms).

- Applying meta-analysis (e.g., random-effects model) to aggregate data from ≥5 independent studies, weighted by sample size and methodological rigor (e.g., Cochrane Risk of Bias Tool) .

Q. Table 2: Common Discrepancies and Mitigation Strategies

| Discrepancy Source | Mitigation |

|---|---|

| Metabolic Variability | Use hepatocyte co-cultures to simulate hepatic clearance |

| Assay Sensitivity | Standardize cell viability (MTT assay) and receptor binding (radioligand displacement) protocols |

Advanced: What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?

Answer:

For synergy assessment, use the Chou-Talalay method (Combination Index <1 indicates synergy). Design a 4×4 matrix of Fezolamine with adjuvants (e.g., SSRIs/SNRIs). Analyze data via response surface methodology (RSM) to model interaction effects. Report 95% confidence intervals and adjust for multiplicity (e.g., Bonferroni correction). Validate with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Basic: What are the critical physicochemical properties of this compound relevant to formulation stability?

Answer:

Key properties include:

- Solubility : 50 mM in water at 25°C; pH-dependent ionization (pKa ~9.2 for the tertiary amine).

- Storage : -20°C in amber vials to prevent photodegradation.

- Hygroscopicity : Monitor weight gain in stability chambers (25°C/60% RH) over 12 weeks.

Use differential scanning calorimetry (DSC) to detect polymorphic transitions and Fourier-transform infrared (FTIR) spectroscopy for salt form verification (fumarate counterion) .

Advanced: How can researchers optimize this compound’s bioavailability in in vivo models while minimizing off-target effects?

Answer:

Employ physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Key parameters:

- LogP (1.8–2.2) for blood-brain barrier penetration.

- CYP2D6/3A4 inhibition assays to predict drug-drug interactions.

- Use microdialysis in rodents to measure free plasma/brain concentrations. Pair with RNA-seq to identify off-target gene expression changes (threshold: ≥2-fold vs. control) .

Basic: What ethical and regulatory guidelines apply to preclinical studies involving this compound?

Answer:

Adhere to ICH M3(R2) for nonclinical safety studies. Key requirements:

- Acute toxicity testing in two species (rodent/non-rodent) with histopathology.

- Genetic toxicity assessment (Ames test + micronucleus assay).

- Submit chemical identifiers (CAS 6435397, UNII I1GX0BGV7P) to regulatory portals (e.g., FDA Gateway) .

Advanced: How should researchers validate this compound’s target engagement in complex biological systems?

Answer:

Use photoaffinity labeling with a radiolabeled Fezolamine analog (³H/¹⁴C) to confirm binding to serotonin transporters (SERT). Combine with CRISPR-Cas9 knockout models (e.g., SERT⁻/⁻ mice) to assess specificity. Validate via surface plasmon resonance (SPR) for kinetic binding parameters (kₒₙ/kₒff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.